4-(3-Carboxy-7-oxa-bicyclo[2.2.1]heptane-2-carbonyl)piperazine-1-carboxylic acid tert-butyl ester, often referred to as LB in the reviewed literature, is a small molecule protein phosphatase 2A (PP2A) inhibitor. This compound has gained significant attention in cancer research due to its ability to enhance the efficacy of existing chemotherapy drugs like cisplatin. While its precise classification remains undefined in the reviewed literature, its role as a PP2A inhibitor highlights its potential as a valuable tool in understanding cellular signaling pathways and developing novel cancer treatment strategies.
4-(3-Carboxy-7-oxa-bicyclo[2.2.1]heptane-2-carbonyl)piperazine-1-carboxylic acid tert-butyl ester functions as a protein phosphatase 2A (PP2A) inhibitor. PP2A is a serine/threonine phosphatase involved in regulating various cellular processes, including DNA damage repair. By inhibiting PP2A, this compound disrupts DNA damage repair mechanisms in cancer cells, rendering them more susceptible to the cytotoxic effects of DNA-damaging agents like cisplatin. This inhibition of DNA repair enhances the antitumor efficacy of cisplatin and helps overcome cisplatin resistance in cancer cells.
The primary research application of 4-(3-Carboxy-7-oxa-bicyclo[2.2.1]heptane-2-carbonyl)piperazine-1-carboxylic acid tert-butyl ester, as identified in the provided papers, is in enhancing the therapeutic efficacy of cisplatin in cancer treatment. This application stems from its ability to inhibit PP2A, which disrupts DNA damage repair in cancer cells, making them more vulnerable to cisplatin's effects.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: